Naphtho[2,3-b]furan-4,9-dione, 2-nitro-
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Overview
Description
Naphtho[2,3-b]furan-4,9-dione, 2-nitro- is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with a nitro group attached at the 2-position. It is known for its potential biological activities and is often studied for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing Naphtho[2,3-b]furan-4,9-dione involves a palladium-catalyzed reverse hydrogenolysis process. This method couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound. The reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Another method involves a visible-light-mediated [3+2] cycloaddition reaction. This reaction uses visible light to mediate the cycloaddition of appropriate precursors, resulting in the formation of Naphtho[2,3-b]furan-4,9-diones. This method is noted for its excellent regioselectivity and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-b]furan-4,9-dione, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various quinone derivatives, amino-substituted compounds, and other functionalized naphthofurans.
Scientific Research Applications
Naphtho[2,3-b]furan-4,9-dione, 2-nitro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits various biological activities, including antitumor and antiviral properties.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-nitro- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell proliferation, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]thiophene-4,9-dione: Similar in structure but contains a thiophene ring instead of a furan ring.
Naphtho[2,3-b]pyran-4,9-dione: Contains a pyran ring instead of a furan ring.
Naphtho[2,3-b]quinoline-4,9-dione: Contains a quinoline ring instead of a furan ring.
Uniqueness
Naphtho[2,3-b]furan-4,9-dione, 2-nitro- is unique due to its specific nitro substitution, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
171084-33-6 |
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Molecular Formula |
C12H5NO5 |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
2-nitrobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C12H5NO5/c14-10-6-3-1-2-4-7(6)11(15)12-8(10)5-9(18-12)13(16)17/h1-5H |
InChI Key |
VANONYGMBREZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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